4-Benzyloxy-2-methoxybenzaldehyde
Overview
Description
4-Benzyloxy-2-methoxybenzaldehyde is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. This compound can be synthesized from 3-methoxyphenol through a series of reactions, including O-alkylation and the Vilsmeier-Haack (V-H) reaction, showcasing its versatile synthetic accessibility (Lu Yong-zhong, 2011).
Synthesis Analysis
The synthesis of 4-Benzyloxy-2-methoxybenzaldehyde involves a two-step process starting from 3-methoxyphenol. Initially, the O-alkylation reaction is performed to introduce the benzyloxy group, followed by the Vilsmeier-Haack (V-H) reaction to form the aldehyde group. Optimal conditions for the synthesis include the use of TBAB as the catalyst, a reaction time of 3 hours, and specific reactant ratios. The V-H reaction temperature is maintained at 70-75°C, with the synthesized V-H reagent time being 1.5 hours, and the holding time is 3 hours, leading to an overall yield of 82.26% (Lu Yong-zhong, 2011).
Scientific Research Applications
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Synthesis of Aromatic Polymers
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Synthesis of Biobased Poly(Ether Benzoxazole)
- Application: This compound is used in the synthesis of biobased poly(ether benzoxazole) derived from vanillin .
- Method: The synthesis involves several steps, including the synthesis of 2-benzyloxy-4-fluoronitrobenzene and 4-(3-benzyloxy-4-nitrophenoxy)-3-methoxybenzaldehyde .
- Results: The results include the successful synthesis of biobased poly(ether benzoxazole) .
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Synthesis of Biobased Polyesters
- Application: 4-Benzyloxy-2-methoxybenzaldehyde is used in the synthesis of biobased polyesters derived from vanillin-based Schiff base and cinnamic acid derivatives .
- Method: The synthesis involves several steps, including the synthesis of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 3-amino-4-hydroxy-5-methoxybenzoic acid .
- Results: The results include the successful synthesis of biobased polyesters .
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Synthesis of Neurotrophic (-)-Talaumidin
- Application: This compound is used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
- Method: The specific methods and procedures for this application are detailed in the referenced document .
- Results: The results include the successful synthesis of neurotrophic (-)-talaumidin .
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Synthesis of Transition Metal Complexes
- Application: 4-Benzyloxy-2-methoxybenzaldehyde is used in the synthesis of transition metal complexes derived from Schiff base ligands .
- Method: The synthesis involves the condensation reaction of 4-benzyloxy-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal (II) complexes were found to be highly potent in vitro antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
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Benzylic Oxidations and Reductions
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
2-methoxy-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNIOUBXRIFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401643 | |
Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-methoxybenzaldehyde | |
CAS RN |
58026-14-5 | |
Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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